molecular formula C9H4BrCl2N3O B1528903 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride CAS No. 943982-60-3

5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride

Cat. No.: B1528903
CAS No.: 943982-60-3
M. Wt: 320.95 g/mol
InChI Key: MOXMPWAWQLBNGS-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound characterized by the presence of bromine and chlorine atoms on its pyridine and pyrazole rings, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions involving pyridine and pyrazole derivatives. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

  • Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce the bromo and chloro substituents onto the pyridine and pyrazole rings, respectively. This involves the use of palladium catalysts and appropriate boronic acids or esters.

Industrial Production Methods:

  • Batch Production: Industrial-scale production often involves batch processes where reactants are added sequentially under controlled conditions to ensure high yield and purity.

  • Continuous Flow Synthesis: Continuous flow reactors can be used to enhance the efficiency and scalability of the synthesis process, allowing for better control over reaction parameters and improved safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: Different halogenated and alkylated derivatives can be synthesized.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its use in therapeutic applications, such as in the treatment of infections and cancer. Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical research.

Comparison with Similar Compounds

  • 5-Bromo-2-(3-chloro-pyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester: This compound has a similar structure but differs in the presence of an ester group.

  • 5-Bromo-2-(3-chloro-pyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid: This compound lacks the carbonyl chloride group, resulting in different reactivity and applications.

Uniqueness: The presence of the carbonyl chloride group in 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride makes it more reactive and versatile compared to similar compounds

Properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N3O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXMPWAWQLBNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.5 ml of thionyl chloride and 2 drops of dimethylformamide were added to a mixed solution comprising 1.0 g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 10 ml of toluene, followed by reflux with heating for one hour, and thionyl chloride and toluene were distilled off to obtain crude product of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.52 g of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid was dissolved in 10 ml of chloroform, 0.55 ml of thionyl chloride was dropwise added, and 0.05 ml of DMF was added, followed by reflux for 30 minutes. After the reaction liquid was stood to cool, the solvent was distilled off under reduced pressure to obtain crude product of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride. A mixed solution comprising the above crude product and 5 ml of chloroform was dropwise added to a mixed solution comprising 0.85 g of 4-methoxybenzyl alcohol, 1.11 ml of triethylamine and 20 ml of chloroform under cooling with ice, followed by stirring for 5 minutes and reaction at room temperature for 1.5 hours. The reaction solvent was distilled off under reduced pressure, and 50 ml of water was added, followed by extraction with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=1/0 to 3/1) to obtain 1.6 g of the desired product (melting point: 83° C.).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
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5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
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5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
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5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
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5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride
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5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carbonyl chloride

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